4-(4-Chlorophenoxy)aniline
Overview
Description
4-(4-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO. It is a derivative of aniline, where the aniline moiety is substituted with a 4-chlorophenoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It has been associated with the respiratory system , suggesting a potential interaction with respiratory enzymes or receptors.
Mode of Action
It’s synthesized through Williamson ether synthesis and nitro reduction reactions
Biochemical Pathways
Given its potential respiratory system target , it may influence pathways related to respiration. More research is required to confirm this and identify other affected pathways and their downstream effects.
Result of Action
It’s known to have some level of toxicity, with hazard statements indicating it can cause harm if swallowed, skin irritation, eye damage, and respiratory irritation .
Biochemical Analysis
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It’s likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation
Subcellular Localization
It’s possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenoxy)aniline can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloronitrobenzene with phenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: 80-100°C
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is often optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Halogenated aniline derivatives
Scientific Research Applications
4-(4-Chlorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-(4-Bromophenoxy)aniline
- 4-(4-Chlorophenoxy)phenol
- 4-(4-Chlorophenoxy)benzaldehyde
Comparison: 4-(4-Chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its brominated or phenolic analogs, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
4-(4-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISFYMPVILQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020275 | |
Record name | [4-(4-Chlorophenoxy)phenyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-79-1 | |
Record name | 4-(4-Chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenoxy)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-(4-chlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [4-(4-Chlorophenoxy)phenyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(4-Chlorophenoxy)aniline a promising candidate for antimalarial drug development?
A1: Research suggests that this compound exhibits inhibitory effects against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. [] This compound targets the parasite's Enoyl Acyl Carrier Protein Reductase (ENR), an enzyme crucial for fatty acid biosynthesis, which is essential for the parasite's survival. []
Q2: How does combining this compound with existing antimalarials impact its efficacy?
A2: Studies have shown that combining this compound with established antimalarials like Artesunate or Chloroquine significantly enhances its antiplasmodial activity, both in vitro and in mice models. [] This synergistic effect suggests the potential for developing combination therapies with improved efficacy and reduced dosages of individual drugs, potentially mitigating side effects and delaying the emergence of drug resistance. []
Q3: Has the efficacy of this compound been tested in combination with different antimalarial drugs?
A3: Yes, research has investigated the efficacy of this compound in combination with Artesunate [] and Chloroquine [] in vitro and in mice infected with Plasmodium berghei. These studies demonstrate the potential of combining this compound with different classes of antimalarials to achieve enhanced parasite killing.
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